molecular formula C22H16O6S B11404504 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate

Cat. No.: B11404504
M. Wt: 408.4 g/mol
InChI Key: IYWJCDLCSROCOJ-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by its unique structure, which includes a benzoxathiol ring fused with a phenyl group and an acetate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxathiol core, which can be achieved through the cyclization of 2-aminophenol with carbon disulfide and subsequent oxidation. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the esterification of the benzoxathiol derivative with 2-(4-methoxyphenoxy)acetic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the benzoxathiol ring to a benzoxathiane.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxyphenoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols, benzoxathianes

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound’s benzoxathiol core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the methoxyphenoxy group, in particular, may enhance its solubility and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H16O6S

Molecular Weight

408.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C22H16O6S/c1-25-15-7-9-16(10-8-15)26-13-20(23)27-17-11-18(14-5-3-2-4-6-14)21-19(12-17)29-22(24)28-21/h2-12H,13H2,1H3

InChI Key

IYWJCDLCSROCOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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